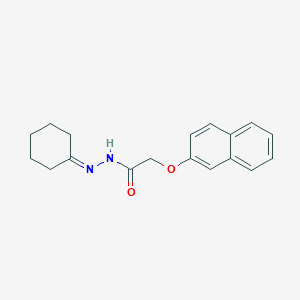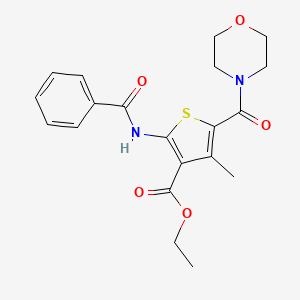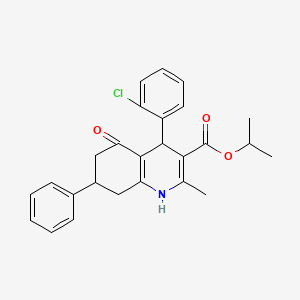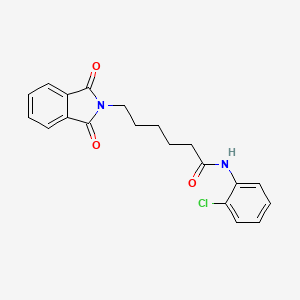
N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.372 g/mol . This compound is known for its unique structure, which includes a cyclohexylidene group and a naphthyloxy group attached to an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide typically involves the reaction of 2-(2-naphthyloxy)acetohydrazide with cyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization .
Chemical Reactions Analysis
N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide can be compared with other similar compounds such as:
- N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide
- N’-cyclohexylidene-2-(4-methoxyanilino)acetohydrazide
- 2-(2-naphthyloxy)acetohydrazide
These compounds share similar structural features but differ in the position or type of substituents attached to the acetohydrazide moiety. The unique combination of the cyclohexylidene and naphthyloxy groups in N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide contributes to its distinct chemical and biological properties .
Properties
CAS No. |
303087-84-5 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-19-16-8-2-1-3-9-16)13-22-17-11-10-14-6-4-5-7-15(14)12-17/h4-7,10-12H,1-3,8-9,13H2,(H,20,21) |
InChI Key |
SKWUXAXILUOAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11696295.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11696300.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)
![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)

![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11696317.png)
![(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696319.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11696345.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)

